BI-847325

Description

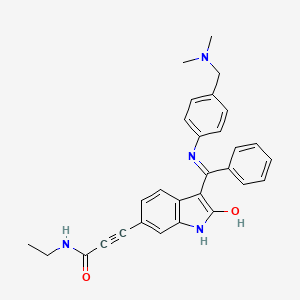

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-1H-indol-6-yl]-N-ethylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O2/c1-4-30-26(34)17-13-20-12-16-24-25(18-20)32-29(35)27(24)28(22-8-6-5-7-9-22)31-23-14-10-21(11-15-23)19-33(2)3/h5-12,14-16,18,32,35H,4,19H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUQMWSIGPQEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C#CC1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207293-36-4, 2128698-24-6 | |

| Record name | BI 847325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207293364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-847325 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2128698246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BI-847325 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXD8ZW7UVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BI-847325: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-847325 is a potent, orally bioavailable, ATP-competitive inhibitor with a unique dual specificity for both mitogen-activated protein kinase kinase (MEK) and Aurora kinases. This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

The development of resistance to targeted cancer therapies remains a significant clinical challenge. One strategy to overcome this is the development of agents that simultaneously inhibit multiple key signaling pathways involved in tumor growth and survival. This compound was developed as a dual inhibitor of MEK, a central component of the RAS/RAF/MEK/ERK signaling pathway, and Aurora kinases, which are critical regulators of mitosis.[1] This dual-action approach aims to provide a more durable anti-tumor response by targeting both cell proliferation and cell cycle progression.

Discovery and Initial Characterization

This compound was identified through a lead optimization program focused on developing highly potent Aurora B inhibitors.[2] It is an ATP-competitive inhibitor, distinguishing it from many allosteric MEK inhibitors.[3]

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of both MEK1/2 and Aurora kinases A, B, and C.[1][4] Inhibition of MEK prevents the phosphorylation and activation of ERK, a key downstream effector in the MAPK pathway, which is frequently hyperactivated in various cancers.[1] Concurrently, inhibition of Aurora kinases disrupts mitotic spindle formation and chromosome segregation, leading to mitotic arrest and apoptosis in cancer cells that overexpress these kinases.[1]

dot

Preclinical Pharmacology

The preclinical evaluation of this compound encompassed a wide range of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.

In Vitro Activity

This compound demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays.

| Target Enzyme | IC50 (nM) |

| Human MEK1 | 25[4][5] |

| Human MEK2 | 4[4][5] |

| Human Aurora A | 25[4][5] |

| Xenopus laevis Aurora B | 3[4][5] |

| Human Aurora C | 15[4][5] |

The compound was evaluated for its anti-proliferative activity across a broad panel of human cancer cell lines.

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 7.5[3][5] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[3][5] |

This compound showed potent growth-inhibitory effects in BRAF-mutant melanoma cells, including those resistant to vemurafenib, with IC50 values ranging from 0.3 nM to 2 µM.[4]

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in various human tumor xenograft models in nude mice.

| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Schedule | Outcome |

| A375 | Melanoma | BRAF V600E | 10 mg/kg, oral, daily | Sustained tumor regression[3] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 10 mg/kg, oral, daily | Tumor growth inhibition[3] |

| 1205Lu / 1205LuR | Melanoma | BRAF V600E | 75 mg/kg, oral, once weekly | Significant tumor suppression[4] |

| Various Solid Tumors | Colorectal, Gastric, Mammary, Pancreatic | Various | 40-80 mg/kg, oral, once weekly | High activity, including tumor regressions[2][6] |

Notably, weekly administration of a higher dose of this compound demonstrated greater efficacy in some models compared to daily dosing of a lower dose.[2] In BRAF-mutant models, the anti-tumor effect was primarily attributed to MEK inhibition, while in KRAS-mutant models, Aurora kinase inhibition appeared to be the main driver of efficacy.[2]

Pharmacokinetics and Pharmacodynamics

In mice bearing A375 xenografts, oral administration of 10 mg/kg this compound resulted in a mean Cmax of 377 nmol/L and an AUC of 3,700 nmol·h/L.[3] Pharmacodynamic studies in these models confirmed the inhibition of both MEK and Aurora kinase pathways through the analysis of downstream biomarkers such as phospho-ERK and phospho-histone H3.[3]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the preclinical evaluation of this compound.

Enzymatic Kinase Assays

The inhibitory activity of this compound against MEK and Aurora kinases was determined using a radiometric assay.

Protocol:

-

Kinase reactions were performed in the presence of 100 µM ATP and 10 µM of a peptide substrate.

-

The reaction was initiated by the addition of a peptide mix.

-

After incubation for 60 minutes at room temperature, the reaction was stopped by the addition of 6.4% trichloroacetic acid (TCA).

-

Incorporated phosphate was measured using a scintillation counter.

-

IC50 values were calculated using a sigmoidal curve analysis program with a variable hill slope.[3]

dot

Cell Proliferation Assays

The anti-proliferative effects of this compound were assessed using either a CyQuant Direct Cell Proliferation Assay or a modified propidium iodide assay.

Protocol (CyQuant):

-

Cells were seeded in 96-well plates and allowed to attach for 24 hours.

-

This compound was added in a serial dilution over 8 concentrations in triplicate.

-

A "time zero" plate of untreated cells was fixed at the time of compound addition.

-

After a 72-hour incubation, cells were fixed and stained with a fluorescent nuclear dye.

-

Concentration-response curves were analyzed using a 4-parameter log-logistic function to determine GI50 values.[3]

Protocol (Propidium Iodide):

-

Cells were seeded in 96-well plates.

-

After a recovery period, cells were treated with this compound at 10 concentrations in half-log increments (0.001 to 30 µmol/L) for 4 days.

-

Cell survival and proliferation were assessed using a modified propidium iodide assay.[2]

Western Blot Analysis

Western blotting was used to analyze the modulation of the MAPK and Aurora kinase signaling pathways.

Protocol:

-

Cells were treated with this compound for the indicated times.

-

Cell lysates were prepared using a buffer containing 20 mmol/L Tris (pH 7.5), 150 mmol/L NaCl, 1 mmol/L EDTA, 1 mmol/L EGTA, 10 mmol/L NaF, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

For tumor lysates, snap-frozen tissues were homogenized and lysed on ice with the same buffer.

-

Lysates were clarified by centrifugation at 15,000 rpm for 30 minutes at 4°C.

-

Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were blocked and incubated with primary antibodies against target proteins (e.g., phospho-ERK, phospho-histone H3, total MEK, Bim, Mcl-1), followed by incubation with HRP-conjugated secondary antibodies.

-

Proteins were visualized using a chemiluminescence detection system.[3]

In Vivo Xenograft Studies

Protocol:

-

Human cancer cell lines (e.g., 5 x 10^6 cells) were implanted subcutaneously into the flanks of female nude mice.

-

When tumors reached a volume of 50-150 mm³, mice were randomized into treatment and control groups.

-

This compound was formulated in a vehicle such as 1% 2-hydroxyethyl cellulose with 0.25% polysorbate 80 (pH 2.8) and administered orally at the specified dose and schedule.

-

Tumor volume was measured twice weekly using calipers.

-

Body weight was monitored as a measure of toxicity.

-

At the end of the study, tumors were excised for pharmacodynamic biomarker analysis.[2]

dot

Immunohistochemistry

Immunohistochemistry was used to visualize the in-situ effects of this compound on target modulation in tumor tissues.

Protocol:

-

Excised tumors were fixed, paraffin-embedded, and sectioned.

-

Tissue sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed.

-

Sections were incubated with primary antibodies against phospho-ERK and phospho-histone H3.

-

A suitable secondary antibody and detection system were used to visualize the target proteins.[3]

Clinical Development and Future Directions

A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors. While the compound had an acceptable safety profile, its development was halted due to insufficient drug exposure at the maximum tolerated dose to achieve significant MEK inhibition.

Conclusion

This compound is a novel, orally bioavailable dual inhibitor of MEK and Aurora kinases with potent anti-tumor activity in preclinical models of various cancers, particularly those with BRAF and KRAS mutations. The comprehensive preclinical data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community and may inform the development of future dual-target inhibitors for cancer therapy.

References

- 1. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. selleckchem.com [selleckchem.com]

- 6. biorbyt.com [biorbyt.com]

BI-847325: An In-depth Technical Guide on its ATP-Competitive Binding Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive binding properties of BI-847325, a potent dual inhibitor of MEK and Aurora kinases. The information presented herein is intended to support further research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been characterized through various in vitro assays, revealing its high potency and selectivity. The following tables summarize the key quantitative data regarding its half-maximal inhibitory concentration (IC50) against its primary targets and a broader panel of kinases, as well as its growth-inhibitory effects (GI50) on cancer cell lines.

Table 1: IC50 Values for Primary Kinase Targets of this compound

| Target Kinase | Species | IC50 (nM) |

| MEK1 | Human | 25[1][2][3] |

| MEK2 | Human | 4[1][2][3][4][5] |

| Aurora A | Human | 25[1][2][3] |

| Aurora B | Xenopus laevis | 3[1][2][3] |

| Aurora C | Human | 15[1][2][3][4][5] |

Table 2: Selectivity Profile of this compound Against a Panel of Other Kinases

| Kinase | IC50 (nM) |

| LCK | 5[4][5] |

| MAP3K8 | 93[4][5] |

| FGFR1 | >50% inhibition at 1,000 nM[4][5] |

| AMPK | >50% inhibition at 1,000 nM[4][5] |

| CAMK1D | >50% inhibition at 1,000 nM[4][5] |

| TBK1 | >50% inhibition at 1,000 nM[4][5] |

Table 3: Growth Inhibitory Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 7.5[4][5] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[4][5] |

Experimental Protocols

The characterization of this compound's ATP-competitive binding and cellular effects involves several key experimental methodologies. Below are detailed protocols for the principal assays used.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase in a biochemical assay format.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., MEK1, Aurora A).

-

Kinase-specific substrate (peptide or protein).

-

ATP stock solution (e.g., 10 mM).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).

-

Detection reagent (e.g., ADP-Glo™, [γ-³³P]ATP).

-

384-well microplates.

-

Plate reader or scintillation counter.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. A typical 12-point, 3-fold dilution series is recommended.

-

In a microplate, add the kinase and its specific substrate at fixed concentrations to the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP. For IC50 determination, the ATP concentration is typically kept at or near the Km value for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence, fluorescence, or radioactivity).

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][7]

-

ATP Competition Assay

To confirm the ATP-competitive binding mechanism of this compound, the kinase inhibition assay is performed at varying ATP concentrations.

-

Procedure:

-

Follow the general procedure for the biochemical kinase inhibition assay.

-

Set up multiple parallel experiments, each with a different fixed concentration of ATP (e.g., 0.1x Km, 1x Km, and 10x Km of ATP for the target kinase).[8]

-

For each ATP concentration, determine the IC50 value of this compound.

-

Data Analysis: An increase in the apparent IC50 value of this compound with increasing ATP concentrations indicates a competitive binding mode with ATP.[8]

-

Cellular Proliferation Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A375, Calu-6).

-

Complete cell culture medium.

-

This compound.

-

AlamarBlue™ reagent.

-

96-well cell culture plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[2]

-

Add AlamarBlue™ reagent to each well, typically at 10% of the culture volume.[1][9]

-

Incubate for 1-4 hours at 37°C.[10]

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[1][9]

-

Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the GI50 value.

-

Western Blot Analysis for Pharmacodynamic Markers

Western blotting is used to detect changes in the phosphorylation status of downstream targets of MEK and Aurora kinases, providing evidence of target engagement in a cellular context.

-

Reagents and Materials:

-

Cell lines treated with this compound.

-

Lysis buffer supplemented with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-Histone H3).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[11]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the levels of phospho-ERK and phospho-Histone H3 indicates inhibition of the MEK and Aurora kinase pathways, respectively.[12]

-

Mandatory Visualization

The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflow for determining its ATP-competitive binding.

Caption: Dual inhibition of MEK and Aurora kinase pathways by this compound.

Caption: Workflow for determining the ATP-competitive binding of this compound.

References

- 1. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assayquant.com [assayquant.com]

- 7. courses.edx.org [courses.edx.org]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]

BI-847325 dual MEK and Aurora kinase inhibition

An In-depth Technical Guide to BI-847325: A Dual MEK and Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an orally bioavailable, ATP-competitive small molecule that dually inhibits Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1] Developed from a lead optimization program for potent Aurora B inhibitors, this compound has demonstrated significant antitumor activity across a wide array of preclinical cancer models, both in vitro and in vivo.[2] Its dual mechanism of action offers a promising strategy to target key oncogenic signaling pathways—the RAS/RAF/MEK/ERK pathway critical for cell proliferation and the Aurora kinase family essential for mitotic regulation.[1][3] This compound has shown particular efficacy in tumor models with BRAF and KRAS mutations and has demonstrated the ability to overcome acquired resistance to BRAF inhibitors.[3][4] Despite promising preclinical data, its clinical development was halted during a Phase I trial due to an inability to achieve sufficient drug exposure at the maximum tolerated dose (MTD) to produce relevant MEK inhibition.[5] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting both MEK and Aurora kinases.[6]

-

MEK Inhibition : By binding to MEK1 and MEK2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the RAS/RAF/MEK/ERK signaling pathway inhibits growth factor-mediated cell signaling and proliferation.[1] The antitumor effects in BRAF-mutant models are primarily attributed to this MEK inhibition.[2]

-

Aurora Kinase Inhibition : this compound inhibits Aurora kinases A, B, and C. These serine/threonine kinases are crucial for proper mitotic progression, including spindle pole organization and chromosome segregation.[1][2] Inhibition of Aurora B, in particular, leads to polyploidization and mitotic catastrophe, ultimately resulting in cell death.[2] In KRAS-mutated cancer models, the antitumor effects are largely driven by Aurora kinase inhibition.[2]

Mechanistically, treatment with this compound has been shown to decrease the expression of MEK and the anti-apoptotic protein Mcl-1, while increasing the expression of the pro-apoptotic protein BIM.[4][7] This combined action contributes to its potent anti-growth and pro-apoptotic effects.

Signaling Pathway Inhibition by this compound

Caption: Dual inhibition of MEK and Aurora kinases by this compound.

Quantitative Data

Table 1: In Vitro Enzymatic Inhibition (IC₅₀)

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against target kinases in enzymatic assays.

| Target Kinase | Species | IC₅₀ (nM) | Reference(s) |

| Aurora B | Xenopus laevis | 3 | [2][6] |

| Aurora A | Human | 25 | [2][6] |

| Aurora C | Human | 15 | [6][8] |

| MEK1 | Human | 25 | [6][8] |

| MEK2 | Human | 4 | [6][8] |

| LCK | Human | 5 | [8] |

| MAP3K8 | Human | 93 | [8] |

Table 2: In Vitro Cellular Anti-proliferative Activity (GI₅₀)

This table presents the half-maximal growth inhibition concentrations (GI₅₀) of this compound in representative cancer cell lines.

| Cell Line | Cancer Type | Key Mutation(s) | GI₅₀ (nM) | Reference(s) |

| A375 | Melanoma | BRAF V600E | 7.5 | [8] |

| Calu-6 | Lung Cancer | KRAS G12C | 60 | [8] |

This compound was found to be a highly selective inhibitor active in the submicromolar range across a panel of 294 human tumor cell lines. The most sensitive cancer types included acute lymphocytic and myelocytic leukemia, melanomas, and bladder, colorectal, and mammary cancers.[9]

Table 3: In Vivo Efficacy in Xenograft Models

This table details the in vivo antitumor activity of this compound in various subcutaneous tumor xenograft models.

| Cancer Type | Model | Dosing Schedule | Outcome | Reference(s) |

| Colorectal | 5 models | 40 & 80 mg/kg, weekly | Highly active in 4 of 5 models | [9] |

| Gastric | 2 models | 40 & 80 mg/kg, weekly | Highly active in 2 of 2 models | [9] |

| Mammary | 2 models | 40 & 80 mg/kg, weekly | Highly active in 2 of 2 models | [9] |

| Pancreatic | 1 model | 40 & 80 mg/kg, weekly | Highly active in 1 of 1 model | [9] |

| Melanoma (BRAF-mutant) | A375 | 10 mg/kg, daily | Tumor regression | [3] |

| Melanoma (BRAF-inhibitor naive) | Xenograft | 70 mg/kg, weekly | Durable regression (>65 days) | [4][7] |

| Melanoma (Acquired PLX4720 resistance) | Xenograft | 70 mg/kg, weekly | Suppressed long-term growth | [4] |

| NSCLC (KRAS-mutant) | Calu-6 | 10 mg/kg, daily | Complete tumor growth inhibition | [10] |

In multiple models, tumor regressions were observed, and the treatment was well-tolerated with no significant body weight changes.[9] A weekly dosing schedule demonstrated higher efficacy in vivo than a daily regimen with the same total dose.[2]

Table 4: Phase I Clinical Trial - Maximum Tolerated Dose (MTD)

This table shows the MTD determined in a first-in-human trial for two different dosing schedules.[5]

| Schedule | Description | MTD | Cumulative Dose per 3-Week Cycle |

| A | 2 weeks on, 1 week off | 120 mg/day | 1680 mg |

| B | 5 days on, 2 days off (repeated) | 150 mg/day | 2250 mg |

Dose-limiting toxicities were primarily reversible hematologic and gastrointestinal events.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity (ADP-Glo™ Assay)

This protocol is a general method for determining the IC₅₀ of an inhibitor against a purified kinase.

-

Reagent Preparation :

-

Kinase Reaction Setup (384-well plate) :

-

Incubation :

-

ADP Detection :

-

Data Acquisition and Analysis :

-

Measure luminescence using a plate-reading luminometer.[13]

-

The signal is directly proportional to the ADP produced and thus the kinase activity.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control and determine the IC₅₀ value using a dose-response curve.[12]

-

Protocol 2: Cell Proliferation and Survival Assay

This method is used to determine the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding :

-

Seed cells in 96-well plates at a density of 2.5 × 10³ cells per well and allow them to adhere overnight.[6]

-

-

Compound Treatment :

-

Viability/Survival Measurement :

-

Method A: Alamar Blue : After the 72-hour incubation, add Alamar blue reagent according to the manufacturer's protocol and measure metabolic activity.[6]

-

Method B: Propidium Iodide Staining : After 4 days, wash cells with PBS and add a solution containing 7 µg/mL propidium iodide and 0.1% (v/v) Triton X-100. Measure fluorescence using a plate reader.[2]

-

-

Data Analysis :

-

Express the drug's effect on cell proliferation and survival as a percentage of the vehicle-treated control (T/C x 100%).[2]

-

Calculate GI₅₀/IC₅₀ values from the resulting dose-response curves.

-

Protocol 3: Western Blot Analysis for Target Modulation

This protocol assesses the effect of this compound on downstream signaling proteins.

-

Cell Treatment and Lysis :

-

Treat cultured cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[4]

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis :

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total MEK, phospho-Histone H3, Mcl-1, BIM) overnight at 4°C.[4]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Protocol 4: In Vivo Subcutaneous Xenograft Study

This protocol evaluates the antitumor efficacy of this compound in a mouse model.

-

Tumor Implantation :

-

Implant human tumor cells (e.g., A375, Calu-6) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[10]

-

-

Treatment Initiation :

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Compound Administration :

-

For in vivo experiments, prepare this compound by solubilizing it in a vehicle such as 1% 2-hydroxyethyl cellulose and polysorbate 80, with the pH adjusted to 2.8.[2]

-

Administer this compound orally (p.o.) according to the desired schedule (e.g., 10 mg/kg daily or 70 mg/kg once weekly).[3][4]

-

The control group receives the vehicle only.

-

-

Monitoring and Endpoint :

-

Monitor tumor volume (typically measured with calipers) and body weight regularly (e.g., twice weekly).

-

Continue treatment for a defined period (e.g., 3-4 weeks or longer).[9]

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Tumor regression may also be observed.[10]

-

-

Pharmacodynamic Analysis (Optional) :

Preclinical Research Workflow and Rationale

The evaluation of a dual-target inhibitor like this compound follows a logical progression from initial screening to in vivo validation.

Caption: Preclinical to clinical development workflow for this compound.

Summary and Conclusion

This compound is a potent dual inhibitor of MEK and Aurora kinases with a well-documented preclinical profile. It demonstrates robust single-agent antitumor activity in a broad range of cancer models, particularly those with RAS/RAF pathway mutations, and shows promise in overcoming acquired resistance to targeted therapies.[2][4] Furthermore, its synergistic effects with standard-of-care chemotherapy like capecitabine highlight its potential in combination regimens.[9] While its clinical progression was ultimately halted, the extensive preclinical data provides a valuable foundation for the continued exploration of dual MEK/Aurora kinase inhibition as a therapeutic strategy in oncology. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cancer drug development.

References

- 1. Facebook [cancer.gov]

- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I study of two dosing schedules of oral BI 847325 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

An In-Depth Technical Guide to the Target Selectivity Profile of BI-847325

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of BI-847325, a potent, orally bioavailable, and ATP-competitive dual inhibitor of MEK and Aurora kinases. The information presented herein is intended to support further research and development efforts by providing detailed data on its biochemical and cellular activities, the methodologies used for its characterization, and a visual representation of its mechanism of action.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a potent inhibitor of both MEK and Aurora kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) against its primary targets.

| Target | Species | IC50 (nM) |

| MEK1 | Human | 25[1][2] |

| MEK2 | Human | 4[2][3] |

| Aurora A | Human | 25[1][2] |

| Aurora B | Xenopus laevis | 3[1][2] |

| Aurora C | Human | 15[1][2] |

Off-Target Kinase Selectivity

To assess its selectivity, this compound was screened against a panel of 29 additional kinases. At a concentration of 1,000 nM, it inhibited six of these kinases by more than 50%. Subsequent IC50 determination for these off-target kinases revealed significant potency only against LCK and MAP3K8.

| Off-Target Kinase | IC50 (nM) |

| LCK | 5[1][3] |

| MAP3K8 (COT) | 93[1][3] |

| FGFR1 | >100 |

| AMPK | >100 |

| CAMK1D | >100 |

| TBK1 | >100 |

Cellular Proliferation Inhibition

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, demonstrating potent growth inhibition (GI50) in models with BRAF and KRAS mutations.

| Cell Line | Cancer Type | Mutation Status | GI50 (nM) |

| A375 | Melanoma | BRAF V600E | 7.5[1][3] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60[1][3] |

Experimental Protocols

A summary of the key experimental methodologies used to characterize the target selectivity profile of this compound is provided below.

Kinase Inhibition Assays: The enzymatic activity of MEK and Aurora kinases was determined using radiometric or luminescence-based assays. A typical protocol involves:

-

Incubation of the recombinant kinase, the inhibitor (this compound at various concentrations), a specific substrate peptide, and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into the substrate or by using a phosphospecific antibody in a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assays (e.g., MTT or Alamar Blue):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[2]

-

A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue is added to each well.

-

After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and GI50 values are determined from the dose-response curves.

Western Blot Analysis for Pathway Inhibition:

-

Cells are treated with this compound for a specified time.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total proteins in the target pathways (e.g., phospho-ERK, total ERK, phospho-Histone H3).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its characterization.

References

BI-847325: A Technical Whitepaper on a Dual MEK and Aurora Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-847325 is a potent, orally bioavailable, ATP-competitive inhibitor that uniquely targets both the mitogen-activated protein kinase kinase (MEK) and Aurora kinases. This dual inhibitory action offers a promising therapeutic strategy for cancers with dysregulated mitogenic signaling and cell cycle progression, particularly those harboring BRAF and KRAS mutations. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and available clinical data. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's multifaceted activity.

Introduction

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation, often driven by mutations in genes like BRAF and KRAS, is a hallmark of many human cancers. While inhibitors targeting RAF and MEK have shown clinical efficacy, particularly in BRAF-mutant melanoma, innate and acquired resistance remains a significant challenge. Simultaneously targeting key cell cycle regulators, such as the Aurora kinases, presents a rational approach to enhance anti-tumor activity and overcome resistance. This compound was developed as a dual inhibitor of both MEK and Aurora kinases to address this therapeutic need.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 1207293-36-4 | [1][2][3][4] |

| Molecular Formula | C29H28N4O2 | [1][2][3][4] |

| Molecular Weight | 464.56 g/mol | [1][5] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of both MEK1/2 and Aurora A/B/C kinases.[6][7] This dual inhibition leads to two distinct but complementary anti-cancer effects:

-

MEK Inhibition : By blocking MEK1 and MEK2, this compound prevents the phosphorylation and activation of ERK1/2.[6] This disrupts the MAPK signaling pathway, leading to reduced cell proliferation and survival in cancers driven by upstream mutations in BRAF or RAS.[6][8]

-

Aurora Kinase Inhibition : Inhibition of Aurora kinases A, B, and C disrupts critical mitotic processes.[8] Specifically, it can interfere with mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.[8]

The relative contribution of MEK versus Aurora kinase inhibition appears to be dependent on the genetic context of the cancer cells. In BRAF-mutant models, the anti-tumor effects are primarily driven by MEK inhibition, whereas in KRAS-mutant models, Aurora kinase inhibition plays a more dominant role at lower concentrations.[6][9]

Signaling Pathway Diagram

Preclinical Pharmacology

In Vitro Activity

This compound has demonstrated potent inhibitory activity against its target kinases and robust anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| Human MEK1 | 25 | [5][6][10] |

| Human MEK2 | 4 | [5][10] |

| Human Aurora A | 25 | [5] |

| Xenopus laevis Aurora B | 3 | [5][6][10] |

| Human Aurora C | 15 | [5][10] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (nM) | Reference |

| A375 | Melanoma | BRAF V600E | 7.5 | [6][10][11] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 60 | [6][10][11] |

In BRAF-mutant cell lines like A375, this compound potently inhibits ERK phosphorylation at low nanomolar concentrations (<100 nmol/L).[6] In contrast, KRAS-mutant cells, such as Calu-6, require approximately 10-fold higher concentrations for similar levels of phospho-ERK inhibition.[6] The compound also effectively inhibits the phosphorylation of Histone H3, a direct substrate of Aurora B, in a similar concentration range.[6]

In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor efficacy in various xenograft models.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Key Mutation(s) | Dosing Schedule | Outcome | Reference |

| A375 | Melanoma | BRAF V600E | 10 mg/kg, daily | Tumor regression | [6] |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 10 mg/kg, daily | Tumor growth inhibition | [6] |

| Various | Colorectal, Gastric, Mammary, Pancreatic | Various | 40-80 mg/kg, once weekly | High activity, tumor regressions | [12][13] |

Interestingly, a once-weekly dosing schedule at a higher dose (70 mg/kg) was found to be effective for achieving dual inhibition of both MEK and Aurora kinases in KRAS-mutant tumors.[6] In combination with the standard-of-care drug capecitabine, this compound has demonstrated synergistic activity in preclinical models of colon, gastric, and triple-negative mammary cancer.[12][13]

Clinical Development

A Phase I clinical trial has been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with refractory solid tumors.[6]

Table 4: Phase I Clinical Trial Dosing Schedules and Maximum Tolerated Doses (MTDs)

| Schedule | Dosing Regimen | MTD |

| A | Daily oral administration for 2 weeks, followed by a 1-week break | 120 mg/day |

| B | Daily treatment for 5 days, followed by 2 days off, for 3 weeks | 150 mg/day |

Higher doses were tested but were not tolerated by the patients.[6]

Experimental Protocols

Kinase Assay

The inhibitory activity of this compound against target kinases was determined using a radiometric assay.

Protocol:

-

Kinase reactions are performed in the presence of 100 µM ATP and 10 µM of a suitable substrate.

-

The compound (this compound) is pre-incubated with the kinase enzyme in a buffer containing 25% DMSO for 15 minutes at room temperature.

-

The reaction is initiated by the addition of the peptide-substrate mix.

-

The mixture is incubated for 60 minutes at room temperature.

-

The reaction is stopped by the addition of 6.4% trichloroacetic acid (TCA) to a final concentration of 5%.

-

The amount of incorporated phosphate is quantified using a scintillation counter.

-

IC50 values are calculated using a sigmoidal curve-fitting analysis.[1]

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using a metabolic activity assay.

Protocol:

-

Cells are seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.

-

Cells are then treated with increasing concentrations of this compound for 72 hours.

-

The metabolic activity, as an indicator of cell viability, is determined using the Alamar blue reagent according to the manufacturer's instructions.

-

GI50 values (the concentration causing 50% inhibition of cell growth) are calculated from the dose-response curves.[5]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in vivo was evaluated in mouse xenograft models.

Protocol:

-

Tumor cells are subcutaneously implanted into immunodeficient mice (e.g., NMRI-nude mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is formulated for oral administration (e.g., in 0.5% Natrosol with 3% Tween 80).

-

The compound is administered orally via gavage at the specified dose and schedule.

-

Tumor volumes are measured regularly (e.g., daily or bi-weekly) using calipers.

-

Animal body weight and overall health are monitored throughout the study.

-

The efficacy is determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.[1]

Experimental Workflow Diagram

Conclusion

This compound is a novel dual inhibitor of MEK and Aurora kinases with potent anti-tumor activity in preclinical models of cancer, particularly those with BRAF and KRAS mutations. Its unique mechanism of action, targeting both mitogenic signaling and cell cycle progression, provides a strong rationale for its further clinical development. The data summarized in this technical guide highlight the potential of this compound as a valuable therapeutic agent in oncology. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize its clinical benefit.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. molnova.com [molnova.com]

- 4. biorbyt.com [biorbyt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Facebook [cancer.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-847325 molecular weight and formula

An In-Depth Technical Guide to BI-847325: A Dual MEK/Aurora Kinase Inhibitor

Core Compound Details

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₂₈N₄O₂ | [1][2][3] |

| Molecular Weight | 464.56 g/mol | [1][4] |

| CAS Number | 1207293-36-4 | [2][3][4] |

| Formal Name | 3-[3-[[[4-[(dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-6-yl]-N-ethyl-2-propynamide | [2][3] |

Introduction

This compound is an orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[5][6] This dual mechanism of action allows it to target two distinct and critical pathways in cancer cell proliferation and survival: the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell growth and division, and the Aurora kinase family, which are key regulators of mitosis.[6] Preclinical studies have demonstrated its potential in treating a wide range of solid and hematologic cancers, including those with BRAF and KRAS mutations.[5][7]

Mechanism of Action

This compound's therapeutic potential stems from its ability to simultaneously inhibit two key families of kinases:

-

MEK Inhibition : As a component of the MAPK/ERK pathway, MEK is a dual-specificity kinase that is often upregulated in various cancers.[6] By inhibiting MEK1 and MEK2, this compound prevents the activation of MEK-dependent effector proteins, thereby blocking growth factor-mediated cell signaling and proliferation.[6]

-

Aurora Kinase Inhibition : Aurora kinases (A, B, and C) are essential for mitotic checkpoint control.[6] Their overexpression in many cancer types is linked to uncontrolled cell division. This compound's inhibition of these kinases disrupts the formation of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division.[6]

This dual inhibition is thought to provide a broader therapeutic window and potentially overcome resistance mechanisms that can arise from targeting a single pathway.[7]

Signaling Pathway

The following diagram illustrates the dual inhibitory action of this compound on the MEK/ERK and Aurora kinase signaling pathways.

Quantitative Data

In Vitro Potency

This compound has demonstrated potent inhibition of both MEK and Aurora kinases in enzymatic assays, as well as growth-inhibitory effects in various cancer cell lines.

| Target/Cell Line | Assay Type | Value | Reference |

| Human MEK1 | IC₅₀ | 25 nM | [4][8] |

| Human MEK2 | IC₅₀ | 4 nM | [4][8] |

| Human Aurora A | IC₅₀ | 25 nM | [4][8] |

| Xenopus laevis Aurora B | IC₅₀ | 3 nM | [4][8] |

| Human Aurora C | IC₅₀ | 15 nM | [4][8] |

| A375 (BRAF-mutant melanoma) | GI₅₀ | 7.5 nM | [5][8] |

| Calu-6 (KRAS-mutant NSCLC) | GI₅₀ | 60 nM | [5][8] |

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has shown significant antitumor activity in various mouse xenograft models.

| Cancer Model | Mutation Status | Dosing Schedule | Outcome | Reference |

| A375 Melanoma | BRAF V600E | 10 mg/kg, daily | Tumor regression | [5] |

| Various | BRAF-mutant | 10 mg/kg, daily | Efficacy observed | [5] |

| Various | KRAS-mutant | 10 mg/kg, daily | Efficacy observed | [5] |

| KRAS-mutant Tumors | KRAS | 70 mg/kg, once weekly | Inhibition of MEK and Aurora Kinase | [5] |

| 1205Lu & 1205LuR Melanoma | BRAF-mutant | 75 mg/kg, p.o. | Significant tumor suppression | [4] |

| Colorectal, Gastric, Mammary, Pancreatic | Not specified | 40 and 80 mg/kg, once weekly for 3-4 weeks | High activity, tumor regressions | [7][9] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the growth-inhibitory effects of this compound on cancer cell lines.

-

Cell Plating : Plate cells at a density of approximately 2,500 cells per well in a 96-well plate and allow them to adhere overnight.[4]

-

Compound Treatment : Treat the cells with increasing concentrations of this compound for a period of 72 hours.[4]

-

Metabolic Activity Assessment : Measure cell viability using a metabolic indicator such as Alamar blue reagent, following the manufacturer's instructions.[4]

-

Data Analysis : Analyze the concentration-response curves using a four-parameter log-logistic function to calculate the GI₅₀ values.[1]

Western Blot Analysis

This protocol is used to determine the effect of this compound on protein expression and phosphorylation levels within the target signaling pathways.

-

Cell Treatment and Lysis : Treat cells with this compound for a specified duration (e.g., 48 hours).[10] Subsequently, lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting : Probe the membrane with primary antibodies against target proteins such as phospho-ERK, total MEK, phospho-histone H3, and Mcl-1.[10][11]

-

Detection : Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a suitable substrate.

In Vivo Xenograft Study Workflow

The following diagram and protocol describe a typical workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

-

Animal Model : Utilize immunodeficient mice (e.g., nude mice) for the study.[5]

-

Tumor Implantation : Subcutaneously implant human cancer cells into the mice.

-

Tumor Growth and Randomization : Allow tumors to reach a predetermined size, then randomize the animals into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Drug Administration : Administer this compound orally according to the specified dosing schedule (e.g., 80 mg/kg once a week).[7][12] For combination studies, the other agent (e.g., capecitabine) is administered as per its own established protocol.[12]

-

Monitoring : Regularly measure tumor volumes and monitor the body weight of the animals as an indicator of toxicity.[4]

-

Endpoint and Analysis : At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement.[11] Calculate metrics such as the test/control (T/C) ratio to determine antitumor activity.[12]

Combination Therapy

Preclinical studies have shown that this compound has a synergistic effect when combined with other chemotherapeutic agents. Notably, its combination with capecitabine has demonstrated enhanced antitumor activity in colorectal, gastric, and triple-negative mammary cancer models, leading to outcomes ranging from tumor stasis to complete remission.[7][9] This suggests a promising avenue for clinical development, particularly in these cancer types.

Conclusion

This compound is a potent dual inhibitor of MEK and Aurora kinases with significant preclinical activity across a broad range of cancer models. Its unique mechanism of targeting two distinct oncogenic pathways provides a strong rationale for its continued investigation as a potential cancer therapeutic, both as a monotherapy and in combination with other agents. Further clinical studies are necessary to fully elucidate its safety and efficacy profile in patients.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 1207293-36-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Novel ATP-Competitive MEK/Aurora Kinase Inhibitor this compound Overcomes Acquired BRAF Inhibitor Resistance through Suppression of Mcl-1 and MEK Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - FIGURE 5 from High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]

An In-depth Technical Guide to the Solubility and Stability of BI-847325

Introduction

BI-847325 is an orally bioavailable, ATP-competitive dual inhibitor of Mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2] It has demonstrated potent antitumor activity in a broad range of human solid and hematologic cancer models, both in vitro and in vivo.[3][4] Specifically, it inhibits human MEK1 and MEK2, as well as Aurora A, B, and C kinases, key proteins involved in cell proliferation and division.[5][6][7] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its application in preclinical research and potential therapeutic development. This guide provides a comprehensive overview of the available data on these properties, along with relevant experimental protocols and an illustration of its mechanism of action.

Physicochemical Properties

| Property | Value |

| CAS Number | 1207293-36-4[5][6][8] |

| Molecular Formula | C₂₉H₂₈N₄O₂[5][6][8] |

| Molecular Weight | 464.56 g/mol [7][8] |

| Appearance | Crystalline solid[5][6] |

Solubility Data

The solubility of this compound has been determined in various organic solvents and aqueous systems, which is crucial for preparing stock solutions and formulations for experimental use.

Qualitative Solubility

-

Water: Insoluble[7]

-

DMSO: Soluble

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in different solvent systems.

| Solvent System | Concentration / Solubility | Notes |

| DMSO | 19 mg/mL (40.89 mM)[7] | Use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7] |

| DMSO | 16.67 mg/mL (35.88 mM)[8] | Ultrasonic assistance may be needed.[8] |

| DMSO | 5 mg/mL[5][6] | - |

| DMF | 16 mg/mL[5][6] | - |

| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL[5][6] | - |

| Ethanol | 1 mg/mL[7] | - |

| Ethanol | 0.3 mg/mL[5][6] | - |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.67 mg/mL (3.59 mM)[8] | Clear solution for in vivo use.[8] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1.67 mg/mL (3.59 mM)[8] | Clear solution for in vivo use.[8] |

Stability Data

Stability data is essential for determining appropriate storage conditions and shelf-life for the compound in both solid and solution forms.

Solid-State Stability

The solid (powder) form of this compound exhibits excellent long-term stability when stored under appropriate conditions.

| Storage Temperature | Shelf Life |

| -20°C | ≥ 4 years[5][9] |

| -20°C | 3 years[2][8] |

| +4°C | 2 years[8] |

Solution Stability

Stock solutions of this compound in solvent require more stringent storage conditions to maintain integrity. It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[10]

| Storage Temperature | Shelf Life in Solvent |

| -80°C | 2 years[8][10] |

| -80°C | 1 year[2] |

| -20°C | 1 year[8][10] |

| -20°C | 1 month[2] |

Experimental Protocols

While specific, detailed protocols for formal solubility and stability studies of this compound are not publicly available, this section outlines the methods used to prepare the compound for published biological experiments and provides a general methodology for how such properties are typically assessed.

Preparation of Solutions for In Vitro Assays

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] This stock is then further diluted in cell culture medium to achieve the desired final concentrations for the experiment.[1]

-

Protocol:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Sonication or vortexing may be required to fully dissolve the compound.[5][8]

-

For cell-based experiments, dilute the DMSO stock solution directly into the appropriate cell culture medium to the final working concentration.

-

Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

-

Preparation of Formulations for In Vivo Studies

For oral administration in animal models, this compound is formulated as a suspension. Several methods have been reported:

-

Protocol 1:

-

Dissolve this compound in a vehicle consisting of 0.5% Natrosol 250 HX with 3% Tween 80.

-

Sonicate the mixture until a homogenous suspension is obtained.

-

Add 1 M HCl, then vortex and sonicate the suspension again.

-

-

Protocol 2:

-

Solubilize this compound in a vehicle of 1% 2-hydroxyethyl cellulose and polysorbate 80.

-

Adjust the pH to 2.8 using 1 mol/L HCl.[1]

-

General Protocol for Solubility Assessment (Kinetic Solubility)

A common method to assess the kinetic solubility of a research compound in an aqueous buffer is through nephelometry or turbidimetry.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

-

Aqueous Dilution: Transfer a small, precise volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation: Shake the plate for a period of 1-2 hours at room temperature to allow for precipitation to equilibrate.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

General Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are used to identify potential degradation products and pathways and to develop stability-indicating analytical methods, typically HPLC.[8]

-

Stress Conditions: Expose solutions of the compound to a variety of stress conditions as recommended by ICH guidelines, including:

-

Hydrolysis: Acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Exposure to a defined light source (e.g., Xenon lamp) providing UV and visible light.

-

Thermal Stress: Exposure of the solid compound to high heat.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with UV and Mass Spectrometry (MS) detection.

-

Evaluation: Quantify the loss of the parent compound and identify and characterize any significant degradation products that form under each condition.

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by simultaneously inhibiting two critical signaling pathways: the MAPK/ERK pathway and the Aurora kinase pathway, which is essential for cell cycle control.

MAPK/ERK Signaling Pathway Inhibition

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in genes like BRAF or RAS. This compound is an ATP-competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. This blockade leads to a downstream suppression of proliferation signals.[2]

Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.

Aurora Kinase Pathway Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[11] They are essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts mitotic progression, leading to failed cell division (endoreduplication) and subsequent apoptosis.[2]

Caption: Cell cycle disruption by this compound via inhibition of Aurora Kinases during Mitosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing an in vivo formulation of this compound for preclinical studies.

Caption: Experimental workflow for preparing an in vivo formulation of this compound.

References

- 1. pharmtech.com [pharmtech.com]

- 2. selleckchem.com [selleckchem.com]

- 3. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. seed.nih.gov [seed.nih.gov]

- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. japsonline.com [japsonline.com]

BI-847325: A Preclinical Pharmacology Overview

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BI-847325 is an orally bioavailable, ATP-competitive dual inhibitor of mitogen-activated protein kinase kinase (MEK) and Aurora kinases.[1][2][3][4][5] This dual-targeting mechanism offers a promising therapeutic strategy by simultaneously inhibiting mitogenic signal transduction and cell-cycle progression, two pathways frequently deregulated in cancer.[1][4] Preclinical studies have demonstrated its potent antitumor activity across a broad range of human solid and hematologic cancer models, both in vitro and in vivo.[6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anticancer effects by targeting two key families of kinases:

-

MEK1 and MEK2: As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is crucial for transmitting signals that drive cell proliferation.[3] this compound's inhibition of MEK prevents the activation of MEK-dependent effector proteins, thereby blocking growth factor-mediated cell signaling.[3]

-

Aurora Kinases A, B, and C: These serine-threonine kinases play essential roles in mitotic checkpoint control.[3] By inhibiting Aurora kinases, this compound disrupts the assembly of the mitotic spindle, prevents proper chromosome segregation, and ultimately inhibits cell division, particularly in tumor cells where these kinases are often overexpressed.[3]

The dual inhibition of both MEK and Aurora kinases by this compound leads to a synergistic antitumor effect, resulting in the inhibition of cell proliferation, induction of apoptosis, and tumor regression.[3][6]

Signaling Pathway

The following diagram illustrates the signaling pathways targeted by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacological Profile of BI 847325, an Orally Bioavailable, ATP-Competitive Inhibitor of MEK and Aurora Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BI-847325 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell culture experiments using BI-847325, a potent dual inhibitor of MEK and Aurora kinases. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor that simultaneously targets two key signaling pathways involved in cell proliferation and division.[1][2][3] It inhibits the activity of MEK1 and MEK2, crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer.[1] Additionally, it inhibits Aurora kinases A, B, and C, which are essential for proper mitotic spindle formation and chromosome segregation during cell division.[1] This dual inhibition leads to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2]

Signaling Pathway

The diagram below illustrates the signaling pathways targeted by this compound.

Caption: this compound inhibits MEK and Aurora kinase pathways.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various cancer cell lines.

Table 1: IC50 Values for Kinase Inhibition

| Target Kinase | Species | IC50 (nM) |

| Aurora B | Xenopus laevis | 3[4] |

| MEK2 | Human | 4[4][5] |

| Aurora C | Human | 15[4][5] |

| Aurora A | Human | 25[4] |

| MEK1 | Human | 25[4] |

Table 2: GI50/IC50 Values for Cell Proliferation

| Cell Line | Cancer Type | Mutation Status | GI50/IC50 (nM) |

| A375 | Melanoma | BRAF V600E | 7.5[2][5] |

| Calu-6 | Non-Small Cell Lung | KRAS Q61K | 60[2][5] |

| BxPC3 | Pancreatic | - | 5500[6] |

| MCF7 | Breast | - | 10700[6] |

| C643 | Anaplastic Thyroid | - | 15000[7] |

| SW1736 | Anaplastic Thyroid | - | 34000[7] |

| BRAF-mutant melanoma cells | Melanoma | BRAF | 0.3 - 2000[8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Proliferation Assay (AlamarBlue Method)

This protocol is for determining the dose-dependent effect of this compound on cancer cell proliferation.

Caption: AlamarBlue cell proliferation assay workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound (dissolved in DMSO)[2]

-

AlamarBlue reagent

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,500 cells in 100 µL of complete medium per well in a 96-well plate.[8]

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration.

-

Incubate for 72 hours.[8]

-

-

AlamarBlue Assay:

-

Add 10 µL of AlamarBlue reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the dose-response curve and determine the GI50/IC50 value using a suitable software.

-

Protocol 2: Western Blot Analysis of p-ERK

This protocol is for assessing the inhibition of MEK activity by measuring the levels of phosphorylated ERK (p-ERK).

Caption: Western blot analysis of p-ERK workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 24 hours.[1] Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration using the BCA assay.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and capture the image.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Caption: Cell cycle analysis by flow cytometry workflow.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. High In Vitro and In Vivo Activity of this compound, a Dual MEK/Aurora Kinase Inhibitor, in Human Solid and Hematologic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 7. This compound, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Evaluating the Dual MEK/Aurora Kinase Inhibitor BI-847325 in 3D Spheroid Cultures

Introduction